2-(2-(2-methoxyethoxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide
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Overview
Description
2-(2-(2-methoxyethoxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including methoxyethoxy, isonicotinamido, and trimethylthiazole, which contribute to its diverse chemical reactivity and biological activity.
Scientific Research Applications
2-(2-(2-methoxyethoxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-methoxyethoxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the isonicotinamido group: This step involves the reaction of the thiazole derivative with isonicotinic acid or its derivatives, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the methoxyethoxy group: This can be accomplished through nucleophilic substitution reactions, where a suitable methoxyethoxy precursor reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-methoxyethoxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-methoxyethoxy)ethanol: A related compound with similar functional groups but different biological activity.
2-(2-methoxyethoxy)acetic acid: Another similar compound used in various industrial applications.
Uniqueness
2-(2-(2-methoxyethoxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for diverse scientific research and industrial applications.
Properties
IUPAC Name |
2-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-10-13(15(22)20(2)3)25-16(18-10)19-14(21)11-5-6-17-12(9-11)24-8-7-23-4/h5-6,9H,7-8H2,1-4H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVSOLAZXSYRQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=NC=C2)OCCOC)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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